molecular formula C5H11ClFN B1436157 trans-2-Fluorocyclopentan-1-amine hydrochloride CAS No. 2125943-82-8

trans-2-Fluorocyclopentan-1-amine hydrochloride

Cat. No. B1436157
M. Wt: 139.6 g/mol
InChI Key: ZJXOEOALNHXCOE-TYSVMGFPSA-N
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Description

“trans-2-Fluorocyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H11ClFN . It is a solid substance and has a molecular weight of 139.6 g/mol .


Molecular Structure Analysis

The molecular structure of “trans-2-Fluorocyclopentan-1-amine hydrochloride” can be represented by the InChI code 1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 . The compound has two defined atom stereocenters .


Physical And Chemical Properties Analysis

“trans-2-Fluorocyclopentan-1-amine hydrochloride” has a molecular weight of 139.60 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 139.0564052 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Environmental Remediation

Amine-containing sorbents, including those related to trans-2-Fluorocyclopentan-1-amine hydrochloride, have been identified as promising materials for the removal of persistent and harmful chemicals like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific morphological characteristics for effective PFAS removal, suggesting an innovative approach to treating municipal water and wastewater at low concentrations of pollutants (Ateia et al., 2019).

Biomedical Applications

Trans-2-Fluorocyclopentan-1-amine hydrochloride derivatives have been investigated for their role in enhancing the efficacy and mitigating the toxicity of drug and gene delivery systems. For instance, PEGylated poly(amidoamine) (PAMAM) dendrimers, which can be related to the amine functionality of trans-2-Fluorocyclopentan-1-amine, show promise in improving solubility of hydrophobic drugs and facilitating DNA transfection, siRNA delivery, and tumor targeting, highlighting the potential for these compounds in advanced biomedical applications (Luong et al., 2016).

Analytical Chemistry

The development of sensitive and selective analytical methods for the detection of biogenic amines, which include compounds structurally similar to trans-2-Fluorocyclopentan-1-amine, in foods and environmental samples is crucial for food safety and environmental monitoring. Techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection have been optimized for this purpose, demonstrating the versatile role of amine-containing compounds in analytical sciences (Önal, 2007).

Materials Science

Plasma methods for generating chemically reactive surfaces on polymers have utilized amines for the covalent immobilization of biomolecules, supporting cell colonization and bio-interface applications. Amines, including those related to trans-2-Fluorocyclopentan-1-amine, play a crucial role in fabricating bioactive materials, which are essential for various applications in tissue engineering and regenerative medicine (Siow et al., 2006).

properties

IUPAC Name

(1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXOEOALNHXCOE-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Fluorocyclopentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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